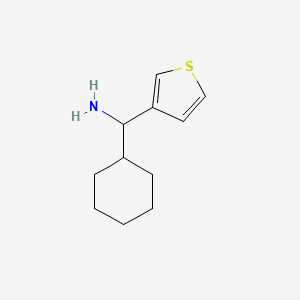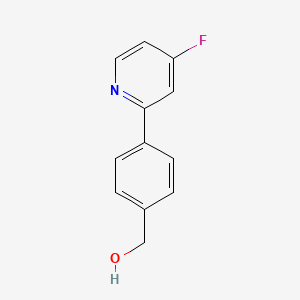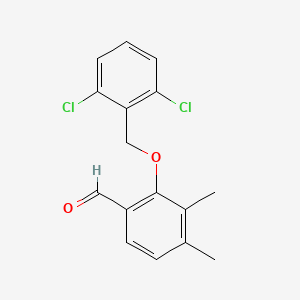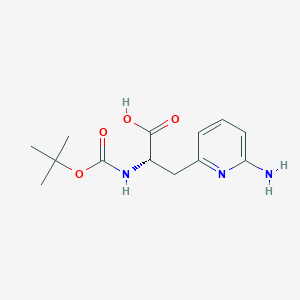
3-(6-Amino-pyridin-2-yl)-n-boc-l-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Amino-pyridin-2-yl)-n-boc-l-alanine is a compound that features a pyridine ring substituted with an amino group at the 6-position and a tert-butoxycarbonyl (boc) protected alanine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-pyridin-2-yl)-n-boc-l-alanine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction. Nitration of the pyridine ring yields a nitro compound, which is then reduced to the corresponding amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (boc) group to prevent unwanted reactions during subsequent steps. This is typically achieved using di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Coupling with Alanine: The protected pyridine derivative is then coupled with alanine using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-Amino-pyridin-2-yl)-n-boc-l-alanine undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Deprotection: The boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution.
Deprotection: Trifluoroacetic acid or hydrochloric acid.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Deprotection: Free amine.
Applications De Recherche Scientifique
3-(6-Amino-pyridin-2-yl)-n-boc-l-alanine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: It is employed in the development of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(6-Amino-pyridin-2-yl)-n-boc-l-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and the pyridine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The boc protecting group ensures the compound’s stability and prevents premature reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-(6-pyridyl)propanoic acid: Similar structure but lacks the boc protecting group.
6-Amino-2-pyridinecarboxylic acid: Similar pyridine ring but different functional groups.
N-(6-Aminopyridin-2-yl)acetamide: Similar amino-pyridine structure but different side chain.
Uniqueness
3-(6-Amino-pyridin-2-yl)-n-boc-l-alanine is unique due to the presence of both the boc protecting group and the alanine moiety, which confer specific reactivity and stability properties. This makes it particularly useful in synthetic and medicinal chemistry applications.
Propriétés
Formule moléculaire |
C13H19N3O4 |
|---|---|
Poids moléculaire |
281.31 g/mol |
Nom IUPAC |
(2S)-3-(6-aminopyridin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)16-9(11(17)18)7-8-5-4-6-10(14)15-8/h4-6,9H,7H2,1-3H3,(H2,14,15)(H,16,19)(H,17,18)/t9-/m0/s1 |
Clé InChI |
LWXWBWYJSUGCBY-VIFPVBQESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CC1=NC(=CC=C1)N)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=NC(=CC=C1)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Boc-2-thia-8-azaspiro[4.5]decan-4-ol](/img/structure/B12989083.png)
![6-(4-Methoxybenzo[d]oxazol-2-yl)-7-oxo-3-phenyl-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carbonitrile](/img/structure/B12989090.png)
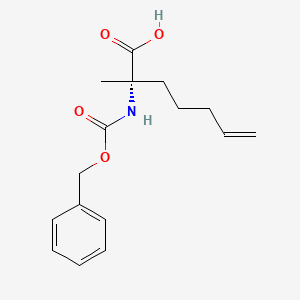

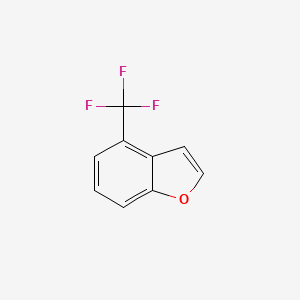
![4H-Benzo[b]imidazo[1,2-d][1,4]oxazine-6-carbaldehyde](/img/structure/B12989099.png)
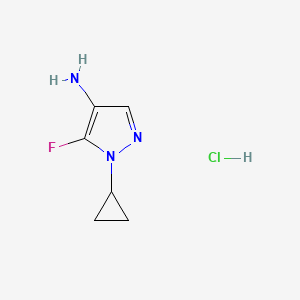
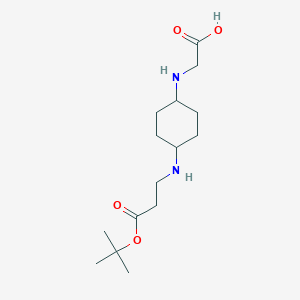

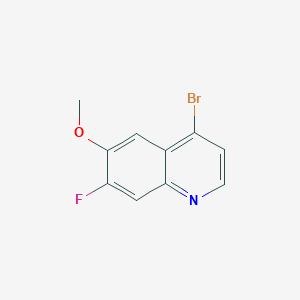
![tert-Butyl (3S,6S)-1,1-difluoro-6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B12989148.png)
